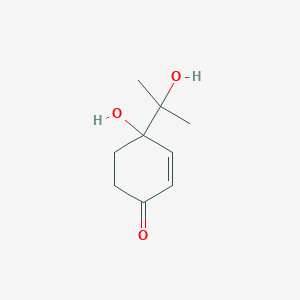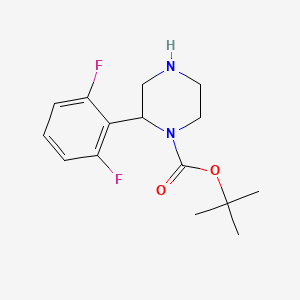
2-(3-Fluoro-4-methoxyphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-4-methoxyphenyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom. It is part of the azetidine family, which is known for its significant ring strain and unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(3-Fluoro-4-methoxyphenyl)azetidine, can be achieved through several methods:
Cyclization: This involves the formation of the azetidine ring by cyclizing appropriate precursors under specific conditions.
Nucleophilic Substitution: This method involves substituting a leaving group in a precursor molecule with a nucleophile to form the azetidine ring.
Cycloaddition: This involves the addition of two or more unsaturated molecules to form the azetidine ring.
Ring Expansion and Rearrangement: This method involves expanding or rearranging smaller ring systems to form the azetidine ring.
Reduction of β-lactams: This involves reducing β-lactam precursors to form azetidines.
Industrial Production Methods
Industrial production of azetidines often involves scalable and practical synthetic routes. For example, a practical and scalable two-step process has been developed for the synthesis of related compounds, which can be adapted for the production of this compound .
化学反応の分析
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves replacing one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines .
科学的研究の応用
2-(3-Fluoro-4-methoxyphenyl)azetidine has several scientific research applications:
作用機序
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. For example, it can undergo ring-opening reactions, which are facilitated by the ring strain in the azetidine ring . These reactions can lead to the formation of various biologically active compounds .
類似化合物との比較
Similar Compounds
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methoxy groups can influence its reactivity and interactions with biological targets .
特性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
2-(3-fluoro-4-methoxyphenyl)azetidine |
InChI |
InChI=1S/C10H12FNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3 |
InChIキー |
MGWFIZNNPIUWBV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CCN2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)


![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)
